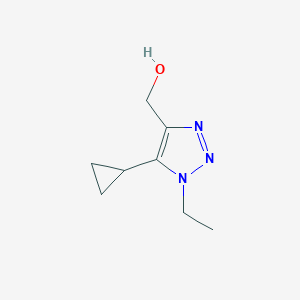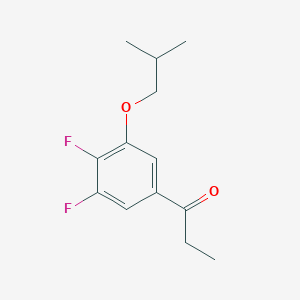![molecular formula C17H22BrN3O3 B13083704 tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 947015-75-0](/img/structure/B13083704.png)
tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with an appropriate reagent.
Bromination: The bromine atom is introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Spiro Formation: The spiro connection is formed through a cyclization reaction that links the piperidine and quinazoline rings.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反应分析
Types of Reactions
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the corresponding alcohol.
Oxidation: The major products would be oxidized derivatives of the original compound.
科学研究应用
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Material Science: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both piperidine and quinazoline rings, along with the tert-butyl protection, makes it a versatile compound for various applications.
属性
CAS 编号 |
947015-75-0 |
|---|---|
分子式 |
C17H22BrN3O3 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-8-6-17(7-9-21)19-13-5-4-11(18)10-12(13)14(22)20-17/h4-5,10,19H,6-9H2,1-3H3,(H,20,22) |
InChI 键 |
ALFZDHAFPXOYKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)


![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

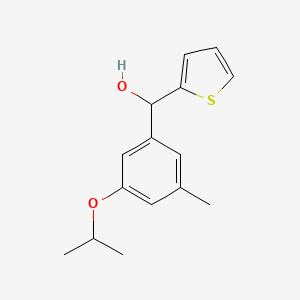
![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
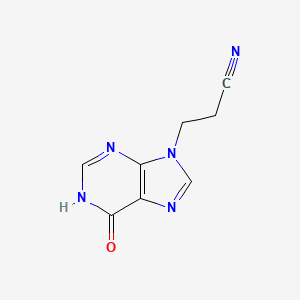
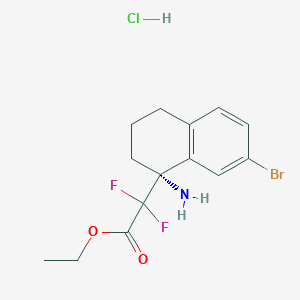
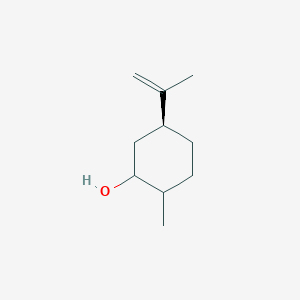
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
